
1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine is a chemical compound with the molecular formula C10H12ClN. It belongs to the class of benzazepines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro substituent at the 7th position and a fused ethanobenzo ring system, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine typically involves the following steps:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline using succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The resulting compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or to reduce any carbonyl groups present.
Substitution: Halogen substitution reactions can be performed to replace the chloro group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzazepines.
Applications De Recherche Scientifique
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. For instance, it acts as a vasopressin V2 receptor antagonist, inhibiting the action of vasopressin and thereby affecting water reabsorption in the kidneys. This mechanism is particularly relevant in the treatment of conditions like polycystic kidney disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolvaptan: A similar compound with a hydroxyl group at the 5th position, used as a vasopressin V2 receptor antagonist.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Another benzazepine derivative with a similar core structure but different functional groups.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine is unique due to its specific chloro substituent and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
832089-02-8 |
|---|---|
Formule moléculaire |
C12H14ClN |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
4-chloro-10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C12H14ClN/c13-10-3-4-11-8-1-2-9(7-14-6-8)12(11)5-10/h3-5,8-9,14H,1-2,6-7H2 |
Clé InChI |
CJDNFJWBWKEHEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNCC1C3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


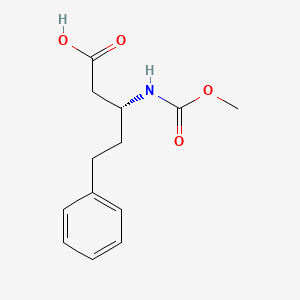
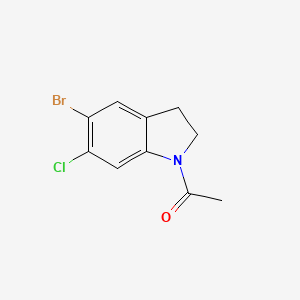
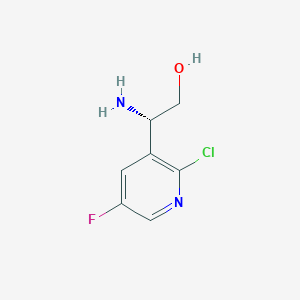

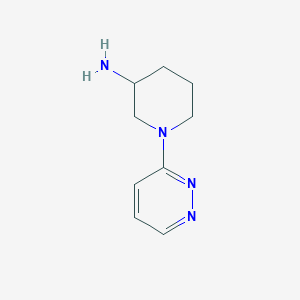
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
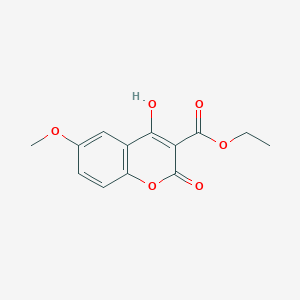

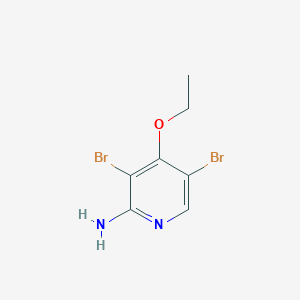

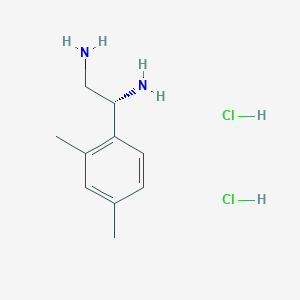
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
